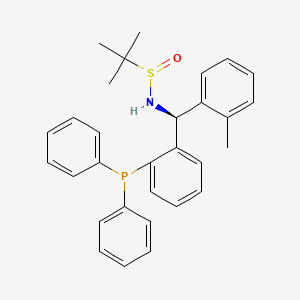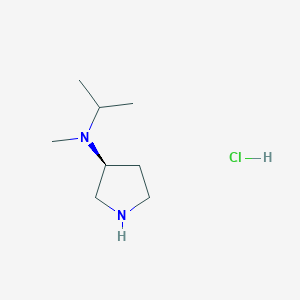
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. This can be achieved using reagents like isopropyl bromide and methyl iodide in the presence of a base such as sodium hydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release and uptake, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence the dopaminergic and cholinergic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpyrrolidine: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
N-Isopropylpyrrolidine: Lacks the methyl group, leading to variations in its reactivity and applications.
Pyrrolidine: The parent compound without any alkyl substitutions, used as a basic building block in organic synthesis.
Uniqueness
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is unique due to the presence of both isopropyl and methyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C8H19ClN2 |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
(3S)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
CGZZNQSQBVIOEK-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)N(C)[C@H]1CCNC1.Cl |
Kanonische SMILES |
CC(C)N(C)C1CCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylbenzo[b]thiophen-2-amine](/img/no-structure.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)
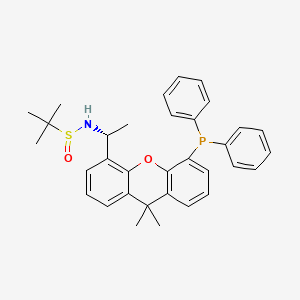
![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
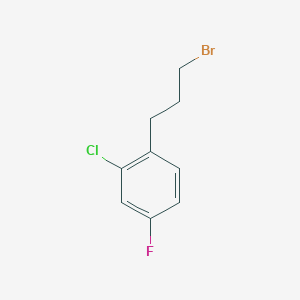
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)
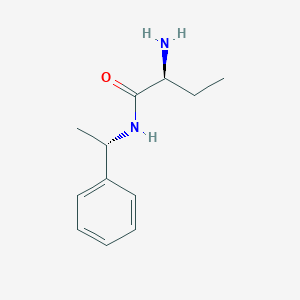
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
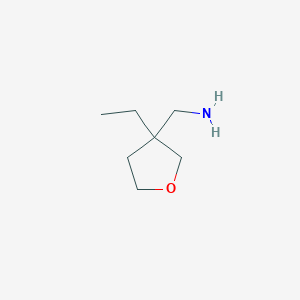
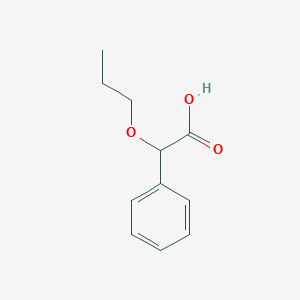
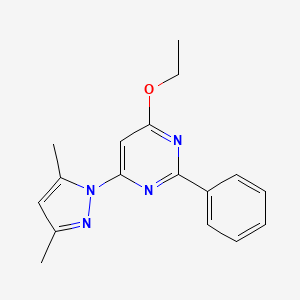
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
